molecular formula C13H11N7O B2931437 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1421527-94-7

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No. B2931437
CAS RN: 1421527-94-7
M. Wt: 281.279
InChI Key: RUKQWGDCTTYEGO-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide, also known as MIP-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazine-based inhibitor that has been shown to have significant effects on various biological processes. In

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives have been studied for their potential as antimicrobial agents due to their ability to inhibit the growth of various bacteria and fungi. They can be designed to target specific microbial pathways and have shown promise in overcoming drug resistance .

Antitubercular Agents

Compounds containing imidazole rings have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds can be optimized for better efficacy and lower toxicity .

Cancer Therapeutics

Imidazole moieties are present in molecules that inhibit key pathways in cancer cells, such as the PI3K/Akt pathway. This makes them valuable scaffolds for developing novel anticancer drugs .

Mechanism of Action

Target of Action

It’s worth noting that imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Biochemical Pathways

Imidazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some imidazole derivatives have been found to regulate the PI3K/Akt/mTOR signaling pathway .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O/c1-9-15-4-5-20(9)13-17-6-10(7-18-13)19-12(21)11-8-14-2-3-16-11/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKQWGDCTTYEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

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